Dual Cholinesterase and MAO-A Inhibition Differentiates Deoxypeganine from Single-Mechanism Comparators
Deoxypeganine uniquely inhibits three enzymes simultaneously: BChE (IC50 = 2 μM), AChE (IC50 = 17 μM), and MAO-A (IC50 = 2 μM) . In contrast, clinically used comparators lack MAO-A inhibitory activity entirely. For example, galantamine inhibits only AChE with IC50 values ranging from 0.35 to 0.85 μM and shows >50-fold selectivity over BChE ; donepezil inhibits AChE at IC50 ≈ 0.016-0.12 μM and BChE at IC50 ≈ 0.30-63 nM [1]; rivastigmine inhibits BChE at IC50 = 0.037 μM and AChE at 4.15 μM ; and tacrine inhibits AChE and BChE with IC50s of 21-31 nM and 25.6-51 nM, respectively [2]. None of these comparators inhibit MAO-A. This triple-target profile provides a distinct pharmacological signature that cannot be replicated by any single comparator.
| Evidence Dimension | Enzyme inhibition targets |
|---|---|
| Target Compound Data | BChE IC50 2 μM; AChE IC50 17 μM; MAO-A IC50 2 μM |
| Comparator Or Baseline | Galantamine: AChE only; Donepezil: AChE/BChE; Rivastigmine: AChE/BChE; Tacrine: AChE/BChE; None inhibit MAO-A |
| Quantified Difference | Only compound with MAO-A inhibition (IC50 2 μM) plus dual ChE inhibition |
| Conditions | In vitro enzymatic assays (human recombinant enzymes) |
Why This Matters
The unique triple-target inhibition profile enables research into mechanisms requiring simultaneous modulation of cholinergic and monoaminergic neurotransmission, which single-target inhibitors cannot address.
- [1] Synthesis, biological evaluation... of benzimidazole analogues as potent AChE and BChE inhibitors. Donepezil IC50 AChE 0.016 μM, BChE 0.30 μM. View Source
- [2] Ahmed M, et al. Inhibition of two different cholinesterases by tacrine. Chem Biol Interact. 2006;162(2):165-171. View Source
